molecular formula C13H20N4 B11776061 1-(2-Isopropylpyrazolo[1,5-a]pyrazin-3-yl)-2-methylpropan-1-amine

1-(2-Isopropylpyrazolo[1,5-a]pyrazin-3-yl)-2-methylpropan-1-amine

Cat. No.: B11776061
M. Wt: 232.32 g/mol
InChI Key: IEISAXMEFFUOKZ-UHFFFAOYSA-N
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Description

1-(2-Isopropylpyrazolo[1,5-a]pyrazin-3-yl)-2-methylpropan-1-amine is a complex organic compound that belongs to the class of pyrazolopyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazolo[1,5-a]pyrazine core, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of 1-(2-Isopropylpyrazolo[1,5-a]pyrazin-3-yl)-2-methylpropan-1-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions.

Industrial production methods for such compounds often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques like chromatography.

Chemical Reactions Analysis

1-(2-Isopropylpyrazolo[1,5-a]pyrazin-3-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2-Isopropylpyrazolo[1,5-a]pyrazin-3-yl)-2-methylpropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Isopropylpyrazolo[1,5-a]pyrazin-3-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the modulation of signaling pathways involved in inflammation .

Comparison with Similar Compounds

Similar compounds to 1-(2-Isopropylpyrazolo[1,5-a]pyrazin-3-yl)-2-methylpropan-1-amine include other pyrazolopyrazine derivatives like pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. These compounds share a similar core structure but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific isopropyl and methylpropan-1-amine groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C13H20N4

Molecular Weight

232.32 g/mol

IUPAC Name

2-methyl-1-(2-propan-2-ylpyrazolo[1,5-a]pyrazin-3-yl)propan-1-amine

InChI

InChI=1S/C13H20N4/c1-8(2)12(14)11-10-7-15-5-6-17(10)16-13(11)9(3)4/h5-9,12H,14H2,1-4H3

InChI Key

IEISAXMEFFUOKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN2C=CN=CC2=C1C(C(C)C)N

Origin of Product

United States

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